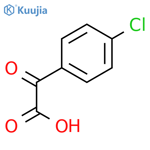

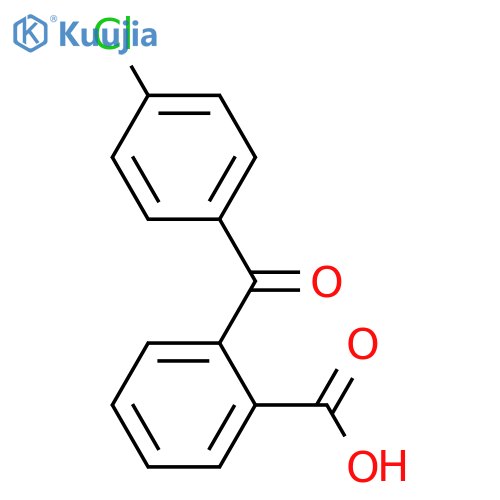

Cas no 85-56-3 (2-(4’-Chlorobenzoyl)benzoic Acid)

2-(4’-Chlorobenzoyl)benzoic Acid Propiedades químicas y físicas

Nombre e identificación

-

- 2-(4-Chlorobenzoyl)benzoic acid

- 4-Chlorobenzophenone-2-carboxylic acid

- 2-Carboxy-4-chlorobenzophenone

- 2-(4-chlorobenzoyl)-benzoic acid

- 4'-Chlorobenzophenone-2-carboxylic acid

- CBB

- 2-(4’-Chlorobenzoyl)benzoic Acid

- p-Chlorobenzoylbenzoic acid

- 4'-Chlorobenzophenone-2-carboxylic acid; CBB; CBBA

- Benzoic acid, 2-(4-chlorobenzoyl)-

- o-(p-Chlorobenzoyl)benzoic acid

- 2-(4'-chlorobenzoyl)benzoic acid

- 2-(p-Chlorobenzoyl)benzoic acid

- o-(4-Chlorobenzoyl)benzoic acid

- 3U7W4YOY3R

- YWECCEXWKFHHQJ-UHFFFAOYSA-N

- 2-(4-Chloro-benzoyl)-benzoic acid

- Benzoic acid, o-(p-chlorobenzoyl)-

- 2-[(4-chlorophenyl)carbonyl]benzoic acid

- PubChem18788

- 4-

- Oprea1_123398

- NSC 7825

- BBL010294

- 4-Chlorobenzoylbenzoic acid

- W-104078

- UNII-3U7W4YOY3R

- CHEMBL81936

- A841364

- EINECS 201-615-9

- Z104473452

- HMS2770E11

- CS-W009453

- AS-17258

- o-(4-chlorobenzoyl)-benzoic acid

- SMR000413365

- MLS000776970

- 2-(4-chlorobenzoyl) benzoic acid

- AC-10729

- 85-56-3

- LS-36404

- AMY38296

- 60839-51-2

- Q27258040

- 2-(4-chlorbenzoyl)benzoesyre

- AKOS000119017

- FT-0608605

- 1-carboxy-2-(4-chlorophenylcarbonyl)benzene

- 0-(p-chlorobenzoyl)benzoic acid

- SY007527

- NCGC00246436-01

- NIOSH/DG4976790

- DTXSID1058927

- 2-(p-chlorobenzoyl) benzoic acid

- BDBM50129030

- 2-(4-Chlorobenzoyl)benzoic acid, 98%

- AC1414

- MFCD00002474

- NSC-7825

- Benzoic acid, (4-chlorobenzoyl)-

- DG49767900

- EN300-19298

- 4-CHLOROBENZOPHENONE-2'-CARBOXYLIC ACID

- NSC7825

- SCHEMBL1247787

- 2-(4/'-Chlorobenzoyl)benzoic acid

- AI3-15224

- STK366819

- 2-(4-Chlorobenzoyl)benzoic acid (ACI)

- Benzoic acid, o-(p-chlorobenzoyl)- (6CI, 7CI, 8CI)

- 2-(4′-Chlorobenzoyl)benzoic acid

- 4-Chlorobenzophenone-2′-carboxylic acid

- 2-(4-Chlorobenzoyl)benzoic acid,99%

- AH-034/32851040

- NS00038980

- 2-(4-Chlorobenzoyl)benzoicAcid

-

- MDL: MFCD00002474

- Renchi: 1S/C14H9ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)

- Clave inchi: YWECCEXWKFHHQJ-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(C(C2C=CC(Cl)=CC=2)=O)=CC=CC=1)O

- Brn: 649894

Atributos calculados

- Calidad precisa: 260.02400

- Masa isotópica única: 260.024

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 3

- Complejidad: 321

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.1

- Superficie del Polo topológico: 54.4

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

Propiedades experimentales

- Color / forma: crystallization

- Denso: 1.357

- Punto de fusión: 148.0 to 152.0 deg-C

- Punto de ebullición: 470.8 °C at 760 mmHg

- Punto de inflamación: 238.5℃

- índice de refracción: 1.624

- PH: 3 (1g/l, H2O, 20℃)

- Disolución: 0.28g/l

- PSA: 54.37000

- Logp: 3.26920

- Disolución: Soluble in benzene, ether and ethanol.

2-(4’-Chlorobenzoyl)benzoic Acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S37/39

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R36/37/38

2-(4’-Chlorobenzoyl)benzoic Acid Datos Aduaneros

- Datos Aduaneros:

China Customs Code:

2918300090Overview:

2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-(4’-Chlorobenzoyl)benzoic Acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 215727-100g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 95% | 100g |

£25.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D387970-500g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 97% | 500g |

$200 | 2024-05-24 | |

| Chemenu | CM160640-1000g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 95+% | 1000g |

$153 | 2021-06-16 | |

| Apollo Scientific | OR5178-500g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 98+% | 500g |

£50.00 | 2025-02-20 | |

| TRC | C364555-10g |

2-(4’-Chlorobenzoyl)benzoic Acid |

85-56-3 | 10g |

$ 75.00 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C134046-100g |

2-(4’-Chlorobenzoyl)benzoic Acid |

85-56-3 | ≥98.0%(GC) | 100g |

¥94.90 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044932-2.5kg |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 98% | 2.5kg |

¥1864 | 2023-04-13 | |

| Enamine | EN300-19298-0.5g |

2-(4-chlorobenzoyl)benzoic acid |

85-56-3 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| Fluorochem | 215727-25g |

2-(4-Chlorobenzoyl)benzoic acid |

85-56-3 | 95% | 25g |

£10.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1074-500g |

2-(4’-Chlorobenzoyl)benzoic Acid |

85-56-3 | 98.0%(GC&T) | 500g |

¥320.0 | 2022-05-30 |

2-(4’-Chlorobenzoyl)benzoic Acid Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 3

Synthetic Routes 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Synthetic Routes 5

Synthetic Routes 6

1.2 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; rt → 0 °C; 0 °C; 4 h, 0 °C

2.1 Reagents: tert-Butyl hydroperoxide , Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 5 h, 130 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

1.2 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran , Water ; rt

Synthetic Routes 15

Synthetic Routes 16

1.2 Reagents: Water

2-(4’-Chlorobenzoyl)benzoic Acid Raw materials

- 4-Chlorobenzaldehyde

- N-Methoxybenzamide

- 2-(4-Chlorophenyl)-2-oxoacetic acid

- Lithium, [2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenyl]-

- 2-Ethoxycarbonylphenylzinc bromide 0.5 M in Tetrahydrofuran

- 1,2-Benzenedicarbonyldiazide

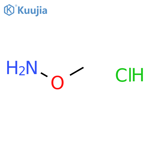

- Methoxyamine hydrochloride

- 4-(4-Chlorophenyl)-1H-2,3-benzoxazin-1-one

- Benzoic acid

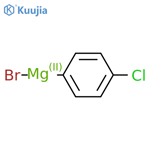

- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)

- 1(3H)-Isobenzofuranone, 3-chloro-3-(4-chlorophenyl)-

- 2-(4-Chlorobenzoyl)benzoyl azide

2-(4’-Chlorobenzoyl)benzoic Acid Preparation Products

2-(4’-Chlorobenzoyl)benzoic Acid Literatura relevante

-

Karel ?koch,Petr Vosáhlo,Ivana Císa?ová,Petr ?těpni?ka Dalton Trans. 2020 49 1011

-

2. A one-step tannic acid coating to improve cell adhesion and proliferation on polydimethylsiloxaneXiaohui Lv,Linxiang Wang,Jingjing Fu,Yuan Li,Ling Yu New J. Chem. 2020 44 15140

-

K. Bowden,G. R. Taylor J. Chem. Soc. B 1971 145

-

K. Bowden,G. R. Taylor J. Chem. Soc. B 1971 145

-

5. An alternating copper(II) chain with bridging azide and oxamidate ligands: crystal structure and magnetic properties of [Cu2(dmaeoxd)(N3)2(H2O)2] and [{Cu2(dmaeoxd)(N3)2}N]{H2dmaeoxd =N,N′-bis[2-(dimethylamino)ethyl]oxamide}José Antonio Real,Rafael Ruiz,Juan Faus,Francese Lloret,Miguel Julve,Yves Journaux,Michèle Philoche-Levisalles,Claudette Bois J. Chem. Soc. Dalton Trans. 1994 3769

85-56-3 (2-(4’-Chlorobenzoyl)benzoic Acid) Productos relacionados

- 117580-59-3(Benzene, 1,2-dichloro-4-(pentafluoroethyl)-)

- 2138510-95-7(methyl 2-(difluoromethyl)bicyclo2.2.1heptane-2-carboxylate)

- 2680854-26-4(3-{(oxolan-2-yl)methyl(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 2228518-34-9(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1270318-25-6(2-AMINO-3-(5-HYDROXYPYRIDIN-3-YL)PROPANOIC ACID)

- 1804693-34-2(2-Amino-3-bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine)

- 1935288-80-4(2-(Pyridin-4-yloxy)pyridin-3-amine)

- 2680706-58-3(tert-butyl N-(5-bromo-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)carbamate)

- 22524-04-5(3-Methoxy-5-methylcinnamic acid)

- 32273-87-3(1-Fluorocyclohexanecarboxylic acid ethyl ester)